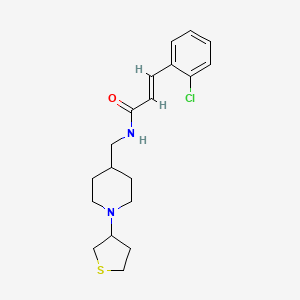

(E)-3-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-3-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of a chlorophenyl group, a tetrahydrothiophenyl group, and a piperidinyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide typically involves the following steps:

Formation of the acrylamide backbone: This can be achieved through the reaction of acryloyl chloride with an amine precursor.

Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the acrylamide backbone with a 2-chlorophenyl group, often using a chlorophenyl halide and a suitable base.

Attachment of the tetrahydrothiophenyl group: This can be done through a nucleophilic substitution reaction, where the tetrahydrothiophenyl group is introduced to the piperidinyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to alter its chemical properties.

Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups within the molecule.

Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

(E)-3-(2-bromophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.

(E)-3-(2-fluorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide: Contains a fluorophenyl group.

(E)-3-(2-methylphenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide: Features a methylphenyl group.

Uniqueness

(E)-3-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the tetrahydrothiophenyl and piperidinyl groups also contributes to its distinct properties.

Biological Activity

The compound (E)-3-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide (CAS Number: 2035007-34-0) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Formula

The chemical structure of the compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 364.9 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

| CAS Number | 2035007-34-0 |

The biological activity of This compound primarily involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may act as a kinase inhibitor, which is significant in the context of cancer therapy. Kinases play a crucial role in cell signaling pathways, and their dysregulation is often linked to tumorigenesis.

Pharmacological Effects

- Antitumor Activity : Research indicates that compounds with similar structural motifs exhibit noteworthy antitumor properties. For instance, derivatives with piperidine and thiophene moieties have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : The compound's structural similarities to known antimicrobial agents suggest potential efficacy against bacterial and fungal pathogens. Studies on related compounds have demonstrated significant inhibitory effects on various strains.

- CNS Activity : Given the presence of the piperidine ring, there is potential for central nervous system (CNS) activity, which may include anxiolytic or antidepressant effects.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a related compound in vitro against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results indicated an IC50 value in the low micromolar range, suggesting potent antiproliferative activity.

Case Study 2: Antimicrobial Evaluation

In a comparative study of various derivatives, compounds similar to This compound were tested against Gram-positive and Gram-negative bacteria. The results highlighted significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Case Study 3: CNS Activity Assessment

Research involving animal models assessed the CNS effects of structurally related compounds. Behavioral assays indicated anxiolytic-like effects at specific dosages, warranting further investigation into the therapeutic potential for anxiety disorders.

Discussion

The compound This compound exhibits promising biological activities that merit further exploration. Its potential as an antitumor agent and antimicrobial compound aligns with ongoing research into kinase inhibitors and novel therapeutic agents for infectious diseases.

Future Directions

Future research should focus on:

- Mechanistic Studies : Elucidating the specific pathways affected by this compound.

- In Vivo Studies : Evaluating efficacy and safety in animal models.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure impact biological activity.

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN2OS/c20-18-4-2-1-3-16(18)5-6-19(23)21-13-15-7-10-22(11-8-15)17-9-12-24-14-17/h1-6,15,17H,7-14H2,(H,21,23)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXERZARCKDELAV-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2Cl)C3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2Cl)C3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.